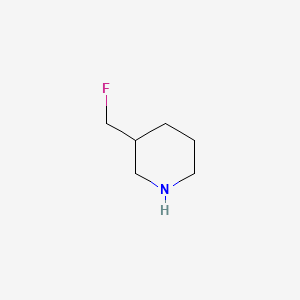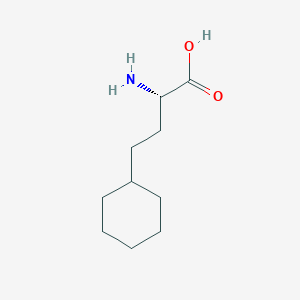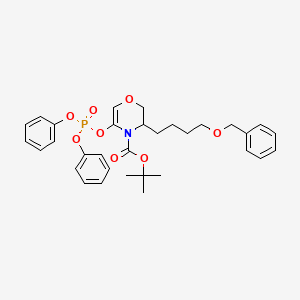
5-methyl-1H-indol-6-ol
概要
説明
5-methyl-1H-indol-6-ol: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids. The compound this compound has a molecular formula of C9H9NO and is characterized by a methyl group at the 5th position and a hydroxyl group at the 6th position of the indole ring .
作用機序
Target of Action
5-Methyl-1H-indol-6-ol, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
5-methyl-1H-indol-6-ol can be useful in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to indole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indol-6-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method involves the Leimgruber–Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxylate as starting materials .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For example, the use of transition metal catalysts such as palladium or ruthenium can facilitate the cyclization of aromatic amines to form indole derivatives. These methods are efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: 5-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Formation of 5-methyl-1H-indole-6-one.
Reduction: Formation of 5-methyl-1H-indoline-6-ol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 5-methyl-1H-indol-6-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: Indole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. They interact with various biological targets, making them useful in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to exhibit anti-inflammatory, antiviral, and antioxidant properties, which can be harnessed for treating various diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and agrochemicals. Their versatile chemical properties make them valuable in various industrial applications .
類似化合物との比較
Indole: The parent compound with a simple indole ring structure.
5-methylindole: Similar to 5-methyl-1H-indol-6-ol but lacks the hydroxyl group.
6-hydroxyindole: Similar to this compound but lacks the methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the indole ring. This dual substitution enhances its chemical reactivity and biological activity compared to its unsubstituted counterparts .
特性
IUPAC Name |
5-methyl-1H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-10-8(7)5-9(6)11/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKFEHJKYITSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314264 | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-18-9 | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)
![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)





![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)






